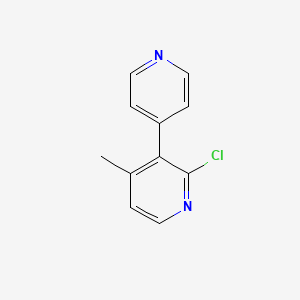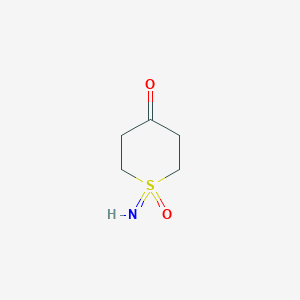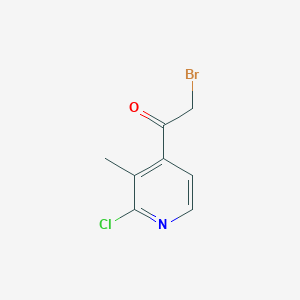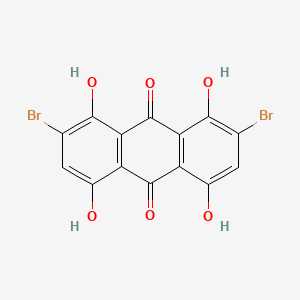![molecular formula C21H19N3O3 B13129392 (2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B13129392.png)
(2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid is a complex organic compound featuring indole groups. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid typically involves multi-step organic reactions. The process begins with the formation of the indole ring, followed by the introduction of the acetyl group and the amino acid moiety. Common reagents include indole, acetic anhydride, and amino acids. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of automated systems and advanced purification methods, such as chromatography, ensures the consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its indole groups are known to engage in various non-covalent interactions, making it a valuable tool for studying molecular recognition processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Indole derivatives have shown promise in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, material science, and environmental chemistry.
Mecanismo De Acción
The mechanism of action of (2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid involves its interaction with specific molecular targets. The indole groups can bind to proteins, enzymes, and receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tryptophan: An essential amino acid with an indole group.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
(2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and interact with various biological targets sets it apart from other indole derivatives.
Propiedades
Fórmula molecular |
C21H19N3O3 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
(2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H19N3O3/c25-20(10-14-12-23-18-8-4-2-6-16(14)18)24-19(21(26)27)9-13-11-22-17-7-3-1-5-15(13)17/h1-8,11-12,19,22-23H,9-10H2,(H,24,25)(H,26,27)/t19-/m1/s1 |
Clave InChI |
FOSPCYZZRVNHJS-LJQANCHMSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)CC3=CNC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


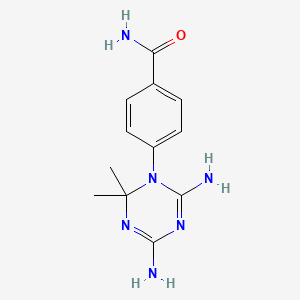
![[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride](/img/structure/B13129313.png)

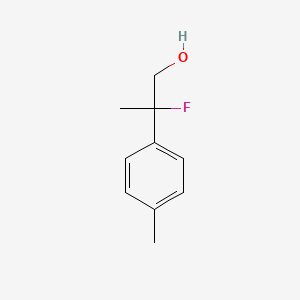
![3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-,(2R)-](/img/structure/B13129330.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13129338.png)
![1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B13129343.png)

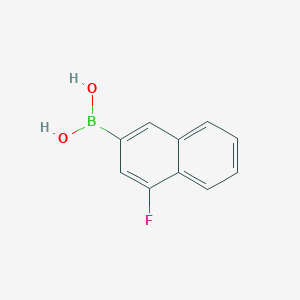
![4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid](/img/structure/B13129352.png)
